

# Toxicological profile and safety data of Flusilazole

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Flusilazole |           |
| Cat. No.:            | B1673485    | Get Quote |

An In-depth Technical Guide on the Toxicological Profile and Safety of Flusilazole

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Flusilazole, a broad-spectrum organosilicon triazole fungicide, is utilized for the control of fungal diseases in various agricultural crops.[1][2] Its mechanism of action involves the inhibition of the lanosterol 14 alpha-demethylase (CYP51) enzyme, a critical component in fungal sterol biosynthesis.[1][3] However, its potential interaction with mammalian enzyme systems necessitates a thorough evaluation of its toxicological profile.[3][4] This document provides a comprehensive technical overview of the toxicological data for Flusilazole, including its acute, sub-chronic, and chronic toxicity, as well as its effects on reproduction, development, and the nervous system. The information is compiled from studies conducted on various animal models and is intended to serve as a critical resource for researchers, scientists, and professionals in drug development.

# **Chemical Identity**

- ISO Common Name: Flusilazole[2]
- Chemical Name (IUPAC): bis(4-fluorophenyl)(methyl)(1H-1,2,4-triazol-l-ylmethyl)silane[2]
- CAS Number: 85509-19-9[2][5]



Molecular Formula: C16H15F2N3Si[2]

Molecular Weight: 315.4 g/mol [2]

Chemical Structure:

Click to download full resolution via product page

Figure 1: Chemical Structure of Flusilazole.

#### **Mechanism of Action and Toxicokinetics**

**Flusilazole**'s primary mode of action as a fungicide is the inhibition of sterol 14α-demethylase (CYP51), an enzyme essential for ergosterol biosynthesis in fungi.[1][6] Ergosterol is a vital component of the fungal cell membrane; its depletion disrupts membrane integrity and function, ultimately leading to cell death.[3] In mammals, **Flusilazole** can also interact with cytochrome P450 enzymes, which may underlie some of its toxic effects.[4] One potential mechanism involves the inhibition of CYP26B1, which can disrupt retinoic acid (RA) signaling, a critical pathway in embryonic development.[4]



Potential Mechanisms of Flusilazole Toxicity

Click to download full resolution via product page

**Figure 2: Flusilazole**'s mechanism of action in fungi and a potential pathway for mammalian toxicity.



In toxicokinetic studies in rats, orally administered **Flusilazole** was rapidly and extensively absorbed (up to 80%) and subsequently excreted, primarily within 96 hours.[5][7] Excretion occurs through both urine and feces, with the route depending on the radiolabel position.[7] The compound is extensively metabolized, with the parent compound accounting for only a small fraction (2-11%) of the administered dose.[7] There is a low potential for accumulation in tissues.[5][7]

# **Toxicological Profile Acute Toxicity**

**Flusilazole** exhibits slight to moderate acute toxicity via the oral route in rats and minimal toxicity via dermal or inhalation routes in rats and rabbits.[5] Clinical signs following oral administration include weight loss, weakness, lethargy, and at higher doses, prostration, salivation, labored breathing, and convulsions.[5]

Table 1: Acute Toxicity of Flusilazole

| Species | Route           | Parameter        | Value                | Reference |
|---------|-----------------|------------------|----------------------|-----------|
| Rat     | Oral            | LD <sub>50</sub> | 674 mg/kg bw         | [8][9]    |
| Rat     | Oral            | LD50             | 672–1216 mg/kg<br>bw | [7]       |
| Rat     | Dermal          | LD50             | > 2000 mg/kg bw      | [5][7][9] |
| Rabbit  | Dermal          | LD <sub>50</sub> | > 2000 mg/kg bw      | [7]       |
| Rat     | Inhalation (4h) | LC <sub>50</sub> | 2.7–3.7 mg/L         | [5]       |

| Rat | Inhalation (4h) | LC50 | 6.8-7.7 mg/L |[7] |

# **Short-Term and Subchronic Toxicity**

Repeated-dose studies in mice, rats, and dogs have identified the liver and urinary bladder as primary target organs.[5][10] Observed effects include hepatocellular hypertrophy, fatty change, and urothelial hyperplasia.[10] In a 1-year study in dogs, which were the most sensitive



species, effects included liver histopathology, lymphoid hyperplasia in the gastric mucosa, and changes in clinical chemistry.[5]

Table 2: Short-Term and Subchronic Toxicity of Flusilazole

| Species | Study<br>Duration | Route   | NOAEL                            | LOAEL                             | Key<br>Effects at<br>LOAEL                         | Referenc<br>e |
|---------|-------------------|---------|----------------------------------|-----------------------------------|----------------------------------------------------|---------------|
| Mouse   | 90 days           | Dietary | 75 ppm<br>(≈12<br>mg/kg/da<br>y) | 225 ppm<br>(≈36<br>mg/kg/da<br>y) | Liver<br>lesions                                   | [10]          |
| Rabbit  | 21 days           | Dermal  | 5<br>mg/kg/day                   | 25<br>mg/kg/day                   | Diffuse<br>epidermal<br>hyperplasia<br>/thickening | [5]           |

| Dog | 1 year | Dietary | 20 ppm (0.7 mg/kg/day) | 75 ppm (2.4 mg/kg/day) | Liver histopathology, gastric hyperplasia, clinical chemistry changes |[5] |

# **Chronic Toxicity and Carcinogenicity**

Long-term studies have confirmed the liver and bladder as target organs.[7] Carcinogenic effects have been observed in rodents at high exposure levels, including bladder tumors in rats and liver tumors in mice.[6][11] These tumors appeared in the presence of significant chronic toxicity in the target organs.[11] The World Health Organization (WHO) concluded there is no carcinogenic concern at levels relevant to dietary exposure.[7]

Table 3: Chronic Toxicity and Carcinogenicity of Flusilazole



| Species | Study<br>Duration | Route   | Paramete<br>r                  | Value<br>(mg/kg/da<br>y) | Key<br>Effects                                               | Referenc<br>e |
|---------|-------------------|---------|--------------------------------|--------------------------|--------------------------------------------------------------|---------------|
| Mouse   | 18<br>months      | Dietary | NOAEL<br>(Toxicity)            | 3.4                      | -                                                            | [5]           |
|         |                   |         | LOAEL<br>(Toxicity)            | 27                       | Liver and<br>bladder<br>toxicity                             | [5]           |
|         |                   |         | NOAEL<br>(Carcinoge<br>nicity) | 36<br>(females)          | No<br>oncogenic<br>potential<br>under<br>study<br>conditions | [5]           |
| Rat     | 2 years           | Dietary | NOAEL<br>(Toxicity)            | 2                        | -                                                            | [5]           |
|         |                   |         | LOAEL<br>(Toxicity)            | 10                       | Liver and<br>bladder<br>toxicity                             | [5]           |
|         |                   |         | NOAEL<br>(Carcinoge<br>nicity) | 14.8                     | -                                                            | [5]           |

| | | | LOAEL (Carcinogenicity) | 30.8 | Bladder tumors |[5] |

## Genotoxicity

**Flusilazole** has been evaluated in a comprehensive range of in vitro and in vivo genotoxicity assays. The majority of these studies, conducted in mammalian and microbial systems, have shown no evidence of genotoxic potential.[5][7] The WHO concluded that **Flusilazole** is unlikely to be genotoxic.[7] However, one study using the Allium cepa (onion root) test reported genotoxic effects, including chromosomal abnormalities and an increase in necrotic cells.[12]



## **Reproductive and Developmental Toxicity**

**Flusilazole** is considered a reproductive and developmental toxicant.[6][13] In multi-generation studies in rats, effects at high doses included increased gestation length and maternal mortality during parturition.[7] Developmental studies in rats and rabbits revealed maternal toxicity, such as reduced body-weight gain, and embryofetal toxicity.[5] In rats, skeletal anomalies were observed, while in rabbits, increased abortions and resorptions occurred at maternally toxic doses.[5] There was no evidence of teratogenicity in rabbits.[5][7]

Table 4: Reproductive and Developmental Toxicity of Flusilazole



| Species | Study<br>Type                            | Route   | Paramete<br>r          | Value<br>(mg/kg/da<br>y) | Key<br>Effects                                           | Referenc<br>e |
|---------|------------------------------------------|---------|------------------------|--------------------------|----------------------------------------------------------|---------------|
| Rat     | 2-<br>Generatio<br>n<br>Reproduc<br>tion | Dietary | Parental<br>NOAEL      | 4.04                     | Reduced<br>body-<br>weight<br>gain in F1<br>females      | [5]           |
|         |                                          |         | Offspring<br>NOAEL     | 4.04                     | Reduced<br>live pups,<br>decreased<br>growth at<br>LOAEL | [5]           |
|         |                                          |         | Reproducti<br>on NOAEL | 4.04                     | Increased<br>gestation<br>length at<br>LOAEL             | [5]           |
| Rat     | Developme<br>ntal                        | Gavage  | Maternal<br>NOAEL      | 2                        | Reduced body- weight gain, decreased food consumptio n   | [5]           |
|         |                                          |         | Embryo/fet<br>al NOAEL | 2                        | Skeletal<br>anomalies<br>at LOAEL                        | [5]           |
| Rabbit  | Developme<br>ntal                        | Gavage  | Maternal<br>NOAEL      | 7                        | Clinical signs, abortion, resorption at LOAEL            | [5][7]        |



| | | | Embryo/fetal NOAEL | 7 | Increased resorption at LOAEL |[5][7] |

### **Neurotoxicity**

While not a primary endpoint in many regulatory studies, evidence suggests **Flusilazole** may possess neurotoxic potential. In vitro studies using differentiated SH-SY5Y human neuroblastoma cells demonstrated that high concentrations of **Flusilazole** induced cytotoxicity, reduced cell viability, and negatively affected neurite growth, indicating a potential for causing neuronal degeneration.[1][3][14] Studies in zebrafish larvae also showed that **Flusilazole** exposure induced neurotoxicity, in addition to other developmental defects.[15] Furthermore, a metabolite, 1,2,4-triazole, has been shown to cause neurotoxicity in mice and rats.[16]

# **Experimental Protocols**

Detailed experimental protocols are critical for the interpretation and replication of toxicological studies. The studies cited in this guide were generally conducted in compliance with Good Laboratory Practice (GLP) and relevant OECD test guidelines.

# Example Protocol: Chronic Toxicity/Carcinogenicity Study (Based on OECD TG 452)

This section outlines a representative methodology for a long-term study, such as the 2-year rat study referenced.





General Workflow for a Chronic Toxicity Study

Click to download full resolution via product page



**Figure 3:** A representative experimental workflow for a chronic toxicity and carcinogenicity study.

- Test System: Crl:CD(SD)BR rats, typically 80-100 animals per sex per group.
- Administration: **Flusilazole** (e.g., 96.5% purity) is mixed into the diet at various concentrations (e.g., 0, 50, 250, 750 ppm).[5]
- Duration: 24 months.
- In-Life Assessments:
  - Clinical Observations: Conducted daily for signs of toxicity, morbidity, and mortality.
  - Body Weight and Food Consumption: Measured weekly for the first 13 weeks and monthly thereafter.
  - Ophthalmology: Examinations performed prior to the study and at termination.
  - Clinical Pathology: Blood samples collected at 6, 12, 18, and 24 months for hematology and clinical chemistry analysis. Urine samples are collected for urinalysis.
- Terminal Assessments:
  - Gross Necropsy: All animals, including those that die intercurrently, undergo a full necropsy.
  - Organ Weights: Key organs (e.g., liver, kidneys, brain, bladder) are weighed.
  - Histopathology: A comprehensive list of tissues from all animals in the control and highdose groups are examined microscopically. Target organs (e.g., liver, bladder) and all gross lesions from all animals are also examined.
- Data Analysis: Statistical methods are used to compare dose groups to the control group to determine statistically significant treatment-related effects. The No-Observed-Adverse-Effect Level (NOAEL) and Lowest-Observed-Adverse-Effect Level (LOAEL) are established.



# **Safety and Regulatory Information**

Based on the toxicological database, regulatory bodies have established health-based guidance values for **Flusilazole**.

- Acceptable Daily Intake (ADI): The WHO established an ADI of 0–0.007 mg/kg bw.[5] This
  was based on the NOAEL of 0.7 mg/kg bw per day from a 1-year dog study, with a 100-fold
  safety factor applied.[5]
- Acute Reference Dose (ARfD): An ARfD of 0.02 mg/kg bw was established.[5] This was based on the NOAEL of 2 mg/kg bw per day for skeletal anomalies in a rat developmental toxicity study, with a 100-fold safety factor.[5]
- Hazard Classification: Flusilazole is classified as harmful if swallowed and is suspected of causing cancer and may damage fertility or the unborn child.[8][9]



Click to download full resolution via product page

**Figure 4:** Logical summary of **Flusilazole**'s key toxicological endpoints and derived guidance values.



### Conclusion

Flusilazole is a fungicide with a well-characterized toxicological profile. It is slightly to moderately acutely toxic. The primary target organs upon repeated exposure are the liver and urinary bladder. At high doses, it has demonstrated carcinogenic potential in rodents.

Flusilazole is also a reproductive and developmental toxicant, causing effects such as increased gestation length and skeletal anomalies in offspring at maternally toxic dose levels. Emerging in vitro and in vivo data also suggest a potential for neurotoxicity. The established ADI and ARfD provide benchmarks for risk assessment and are derived from the most sensitive endpoints observed in the comprehensive toxicological database. This guide provides essential data and context for professionals engaged in research and development where an understanding of the safety profile of azole compounds is required.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. turkips.org [turkips.org]
- 2. fao.org [fao.org]
- 3. Flusilazole Induced Cytotoxicity and Inhibition of Neuronal Growth in Differentiated SH-SY5Y Neuroblastoma Cells by All-Trans-Retinoic Acid (Atra) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. orbit.dtu.dk [orbit.dtu.dk]
- 5. apps.who.int [apps.who.int]
- 6. Flusilazole | C16H15F2N3Si | CID 73675 PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fao.org [fao.org]
- 8. agilent.com [agilent.com]
- 9. cpachem.com [cpachem.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. za.uplcorp.com [za.uplcorp.com]



- 12. Genotoxicity effects of Flusilazole on the somatic cells of Allium cepa PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Flusilazole (Ref: DPX H6573) [sitem.herts.ac.uk]
- 14. Flusilazole Induced Cytotoxicity and Inhibition of Neuronal Growth in Differentiated SH-SY5Y Neuroblastoma Cells by All-Trans-Retinoic Acid (Atra) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Flusilazole induced developmental toxicity, neurotoxicity, and cardiovascular toxicity via apoptosis and oxidative stress in zebrafish PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. keypublishing.org [keypublishing.org]
- To cite this document: BenchChem. [Toxicological profile and safety data of Flusilazole].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1673485#toxicological-profile-and-safety-data-of-flusilazole]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com